molecular formula C13H10FNO2 B13704738 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid

2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid

Cat. No.: B13704738
M. Wt: 231.22 g/mol
InChI Key: PNOZRMQXWSVAND-UHFFFAOYSA-N
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Description

2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid is a member of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. This compound is characterized by the presence of a cyclopropyl group at the second position and a fluorine atom at the eighth position of the quinoline ring, along with a carboxylic acid group at the fourth position. The unique structural features of this compound contribute to its potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Gould-Jacobs reaction, where an aniline derivative undergoes cyclization in the presence of polyphosphoric acid . Another approach involves the Friedländer synthesis, which uses ortho-substituted aniline and an aldehyde or ketone with a reactive methylene group .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions, are also explored to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Uniqueness

2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its antibacterial activity and spectrum compared to other fluoroquinolones. The presence of the cyclopropyl group and the fluorine atom at specific positions contributes to its higher potency and reduced resistance development .

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

2-cyclopropyl-8-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C13H10FNO2/c14-10-3-1-2-8-9(13(16)17)6-11(7-4-5-7)15-12(8)10/h1-3,6-7H,4-5H2,(H,16,17)

InChI Key

PNOZRMQXWSVAND-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O

Origin of Product

United States

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